1-Benzo[b]thiophen-2-yl-ethanol
Overview
Description
1-Benzo[b]thiophen-2-yl-ethanol is a compound that falls within the class of benzo[b]thiophene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. Although the specific compound 1-Benzo[b]thiophen-2-yl-ethanol is not directly mentioned in the provided papers, insights can be drawn from related studies on benzo[b]thiophene derivatives.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives is a topic of interest due to their potential applications. For instance, the synthesis of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives has been reported to exhibit thermally irreversible and fatigue-resistant photochromic properties . Similarly, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, has been achieved through a general and convenient method . Moreover, the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans has been prepared by iodine-promoted double cyclization, demonstrating the versatility of benzo[b]thiophene cores in creating functional building blocks for conjugated polymers .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is crucial for their chemical properties and applications. The benzo[1,2-b:4,5-b']dichalcogenophenes, including the thiophene homologues, have been structurally characterized by single-crystal X-ray analysis, revealing completely planar molecular structures packed in a herringbone arrangement . This planarity is significant for electronic applications where conjugation and molecular packing can influence material properties.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different domains. For example, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles involves diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation . Additionally, the preparation of N-(5-substituted 2-benzo[b]thenyl)ethanolamines and their derivatives has been achieved by condensation reactions, demonstrating the reactivity of the benzo[b]thiophene moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The photochromic properties of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which can undergo reversible photocyclization, are an example of how molecular design can lead to specific functionalities . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated by cyclic voltammetry and UV-vis spectra, providing insights into their electronic properties .
Scientific Research Applications
Kinetic Resolution and Enzymatic Acylation
1-Benzo[b]thiophen-2-yl-ethanol has been studied for its kinetic resolution, particularly focusing on its enantiomer selective acylation catalyzed by various lipases. A study conducted by Toșa et al. (2008) explored this process, including alcoholysis catalyzed by Candida antarctica lipase B. The high enantiomer selectivities of the lipase in the acylation of racemic 1-heteroarylethanols, including 1-benzo[b]thiophen-2-yl-ethanol, were significant for determining the enantiomeric preference in these enzymatic reactions (Toșa et al., 2008).
Synthesis and Evaluation in Serotonin Receptors
A series of novel benzo[b]thiophen-2-yl derivatives, including benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one and its corresponding alcohols, were synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. The study by Pessoa‐Mahana et al. (2012) indicated significant potential in this domain, with one compound showing notable affinity toward 5-HT1A sites. Docking studies provided insights into the electrostatic interactions contributing to this affinity (Pessoa‐Mahana et al., 2012).
Antiamnestic and Antihypoxic Activities
Research conducted by Ono et al. (1995) revealed that certain derivatives of 1-benzo[b]thiophen-2-yl-ethanol, specifically 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, exhibited significant antiamnestic (AA) and antihypoxic (AH) activities. These were evaluated based on their potency in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice. The compound showed promising potential compared to other prototypes used in the study (Ono et al., 1995).
Synthesis and Antimicrobial Activity
Gajanan D. Kottapalle and A. Shinde (2021) synthesized derivatives of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, assessing their in vitro antimicrobial activity. They found that certain compounds, especially those with specific electron withdrawing or releasing groups, displayed good antibacterial and antifungal activity (Kottapalle & Shinde, 2021).
Fluorescence Studies and Sensing Applications
1-Benzo[b]thiophen-2-yl-ethanol derivatives were investigated in fluorescence quenching studies by Naik et al. (2018). These derivatives, including benzo[b]thiophen substituted 1,3,4-oxadiazoles, were evaluated as potential aniline sensors. The study revealed significant findings regarding the interaction mechanisms between these compounds and aniline, suggesting their application in aniline sensing through fluorescence quenching (Naik et al., 2018).
Future Directions
properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZZRRTVYYLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409239 | |
Record name | 1-Benzo[b]thiophen-2-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[b]thiophen-2-yl-ethanol | |
CAS RN |
51868-95-2 | |
Record name | 1-Benzo[b]thiophen-2-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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